molecular formula C14H22ClNO B1462701 4-(3-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1172021-56-5

4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1462701
CAS No.: 1172021-56-5
M. Wt: 255.78 g/mol
InChI Key: BUFGQGWDPBZFNI-UHFFFAOYSA-N
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Description

The compound “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines . The molecule is named after the pepper plant Piper nigrum from which piperine was first isolated.


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring attached to a benzyl group via a carbon atom. The benzyl group would have an ethoxy group attached to the third carbon .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other piperidine derivatives. For example, piperidines can undergo reactions such as N-alkylation, N-acylation, and ring-opening reactions .

Scientific Research Applications

Organic Synthesis and Reactivity

Piperidine derivatives, including 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, are often studied for their reactivity in nucleophilic aromatic substitution reactions. These reactions are crucial for the synthesis of complex organic molecules. For example, the reaction of piperidine with nitro-aromatic compounds in benzene affords nitro-piperidinobenzene derivatives in quantitative yield, demonstrating the utility of piperidine derivatives in organic synthesis through addition-elimination mechanisms (Pietra & Vitali, 1972).

Pharmacological Applications

The pharmacological landscape for piperidine derivatives is vast, with research exploring their application across various therapeutic areas. While specific studies on this compound may not be directly cited, insights can be drawn from related compounds:

  • Neuropsychiatric Disorders: Certain piperidine derivatives have shown potential in the treatment of neuropsychiatric disorders. For instance, studies on dopamine D2 receptor ligands highlight the importance of the piperidine moiety in contributing to therapeutic effects in conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
  • Cancer Research: Piperidine derivatives have also been explored for their anticancer properties. Research focusing on novel piperidine-based compounds has revealed promising cytotoxic activities, highlighting their potential role as antineoplastic agents (Hossain et al., 2020).

Mechanism of Action

The mechanism of action of “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” would depend on its intended use. Many piperidine derivatives are used in medicinal chemistry due to their ability to act as ligands for various biological targets .

Safety and Hazards

The safety and hazards of “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” would likely be similar to those of other piperidine derivatives. Piperidine is corrosive and can cause burns and serious eye damage . It’s also harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for research on “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” would likely depend on its potential applications. Piperidine derivatives are often used in the synthesis of pharmaceuticals, so potential future research could involve exploring its medicinal properties .

Properties

IUPAC Name

4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFGQGWDPBZFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656562
Record name 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172021-56-5
Record name 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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